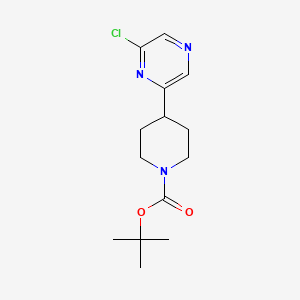

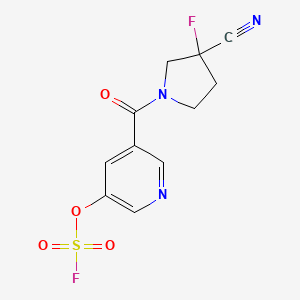

![molecular formula C14H9Br2FO3 B2356040 3,5-Dibromo-4-[(2-fluorobenzyl)oxy]benzoic acid CAS No. 1002970-34-4](/img/structure/B2356040.png)

3,5-Dibromo-4-[(2-fluorobenzyl)oxy]benzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Metabolism and Biochemical Properties

- 3,5-Dibromo-4-[(2-fluorobenzyl)oxy]benzoic acid is related to a series of fluorobenzyl alcohols whose metabolism in rats primarily involves glycine conjugation of corresponding benzoic acids. This indicates a potential pathway for its metabolic processing in biological systems (Blackledge, Nicholson, & Wilson, 2003).

- Benzoic acid derivatives, including fluorobenzoic acids, predominantly undergo phase II glucuronidation or glycine conjugation reactions, suggesting a similar metabolic fate for 3,5-Dibromo-4-[(2-fluorobenzyl)oxy]benzoic acid (Ghauri et al., 1992).

Structural and Crystallographic Studies

- Studies on structurally related compounds, such as 2-amino-3,5-diiodobenzoic acid and 2-amino-3,5-dibromobenzoic acid, provide insights into the crystallographic properties and potential applications in materials science for 3,5-Dibromo-4-[(2-fluorobenzyl)oxy]benzoic acid (Yıldırım et al., 2015).

Catalytic and Luminescence Properties

- Complexes involving benzoic acid derivatives have shown promising catalytic and luminescence properties, hinting at potential applications in catalysis and material sciences for 3,5-Dibromo-4-[(2-fluorobenzyl)oxy]benzoic acid. For example, metal–organic polymers using semirigid tricarboxylic acid and transition metal cations demonstrated novel structural and luminescence properties (Zhang et al., 2014).

Applications in Environmental Science

- Derivatives of benzoic acid, like 3,5-Dibromo-4-[(2-fluorobenzyl)oxy]benzoic acid, could potentially be used as nonreactive tracers in environmental studies. Difluorobenzoates, for example, have been effective as soil and groundwater tracers, indicating potential environmental applications for this compound (Bowman & Gibbens, 1992).

Antioxidant Properties

- The antioxidant potential of related compounds, such as 5-amino-1,3,4-oxadiazole derivatives containing 2,6-dimethoxyphenol, suggests possible research avenues into the antioxidant capabilities of 3,5-Dibromo-4-[(2-fluorobenzyl)oxy]benzoic acid (Ali, 2015).

Mechanism of Action

Target of Action

It is known that benzoic acid derivatives often interact with various enzymes and receptors in the body .

Mode of Action

It’s known that benzylic compounds can undergo reactions such as free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to changes in the molecular structure of the compound, which can influence its interaction with its targets.

Biochemical Pathways

Benzoic acid derivatives are known to be involved in various biochemical pathways, depending on their specific targets .

Pharmacokinetics

It’s known that the solubility of a compound in water and organic solvents can influence its absorption and distribution in the body .

Result of Action

The compound’s reactions such as free radical bromination, nucleophilic substitution, and oxidation can lead to changes in its molecular structure, which can influence its biological activity .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 3,5-Dibromo-4-[(2-fluorobenzyl)oxy]benzoic acid. For instance, the compound should be stored in a dry, cool place, away from fire and oxidizing agents . Furthermore, direct contact with the compound should be avoided, and appropriate protective equipment should be worn when handling it .

properties

IUPAC Name |

3,5-dibromo-4-[(2-fluorophenyl)methoxy]benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9Br2FO3/c15-10-5-9(14(18)19)6-11(16)13(10)20-7-8-3-1-2-4-12(8)17/h1-6H,7H2,(H,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPMFLPDHGSVYIA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)COC2=C(C=C(C=C2Br)C(=O)O)Br)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9Br2FO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.02 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,5-Dibromo-4-[(2-fluorobenzyl)oxy]benzoic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

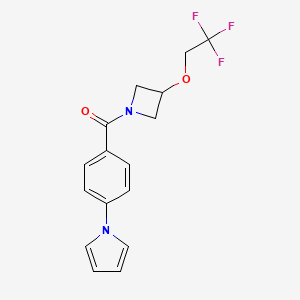

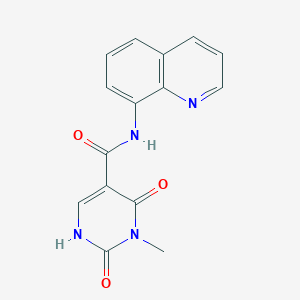

![5-Methyl-3-{[2-(4-nitrophenyl)-2-oxoethyl]sulfanyl}-4-isothiazolecarbonitrile](/img/structure/B2355958.png)

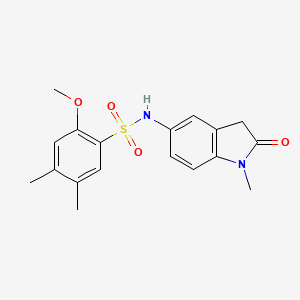

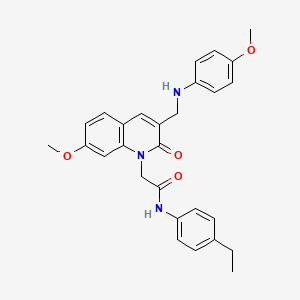

![6-[5-(Chloromethyl)-1,3,4-oxadiazol-2-yl]-2,3-dimethylquinoxaline](/img/structure/B2355963.png)

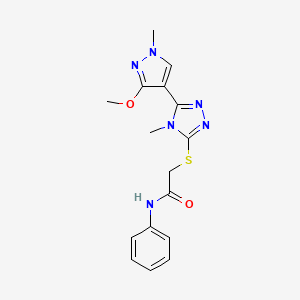

![1-Benzyl-1,6-diazaspiro[3.3]heptane dihydrochloride](/img/structure/B2355964.png)

![{[5-(Pyridin-4-yl)-4h-1,2,4-triazol-3-yl]sulfanyl}acetic acid](/img/structure/B2355970.png)

![Methyl 6-bromothieno[3,2-b]thiophene-2-carboxylate](/img/structure/B2355974.png)

![Methyl 5-methoxy-3-[(4-methylphenyl)methoxy]thiophene-2-carboxylate](/img/structure/B2355977.png)

![3-[1-(5-Ethylpyrimidin-2-yl)azetidin-3-yl]imidazolidine-2,4-dione](/img/structure/B2355978.png)